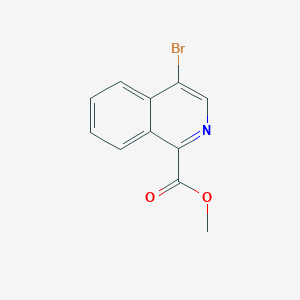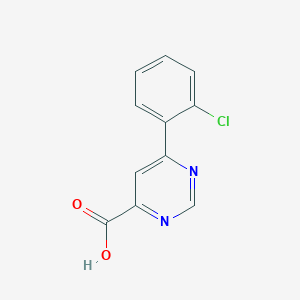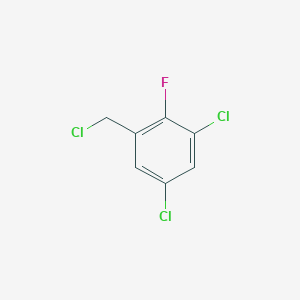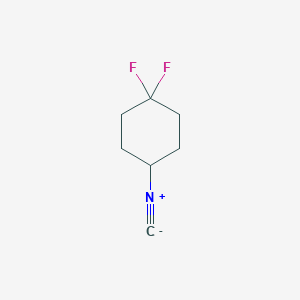
1,1-Difluoro-4-isocyanocyclohexane
描述
1,1-Difluoro-4-isocyanocyclohexane is a fluorinated organic compound characterized by the presence of two fluorine atoms and an isocyanate group on a cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Fluorination of Cyclohexane Derivatives: The synthesis of this compound often involves the fluorination of cyclohexane derivatives. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Isocyanation Reaction:
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and isocyanation processes. These methods are optimized for efficiency and safety, often employing continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Amides, ureas, and other functionalized derivatives.
科学研究应用
Chemistry: 1,1-Difluoro-4-isocyanocyclohexane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound's fluorinated structure makes it useful in the study of biological systems, where it can be used as a probe or a reagent in biochemical assays.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. This compound can be a precursor in the synthesis of such drugs.
Industry: The compound finds applications in the production of advanced materials, including fluoropolymers and specialty chemicals.
作用机制
The mechanism by which 1,1-difluoro-4-isocyanocyclohexane exerts its effects depends on the specific application. In drug design, for example, the compound may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.
Receptors: It can bind to receptors, modulating signal transduction pathways.
相似化合物的比较
1,1-Difluoro-4-isocyanocyclohexane is unique due to its specific combination of fluorine atoms and the isocyanate group. Similar compounds include:
1,1-Difluoro-4-aminocyclohexane: Lacks the isocyanate group, resulting in different reactivity and applications.
4-Isocyanocyclohexane: Does not have fluorine atoms, leading to different chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1,1-difluoro-4-isocyanocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c1-10-6-2-4-7(8,9)5-3-6/h6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLSKEZWHCFPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
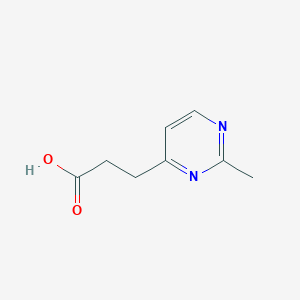
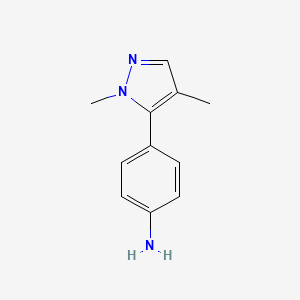

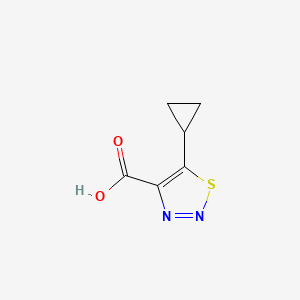
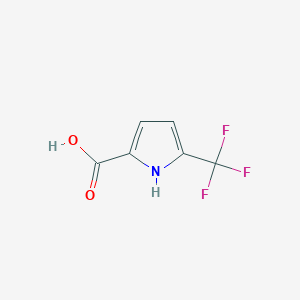
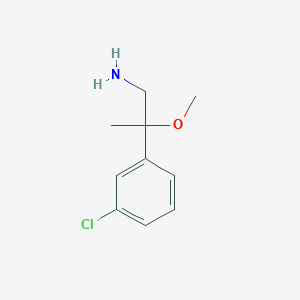
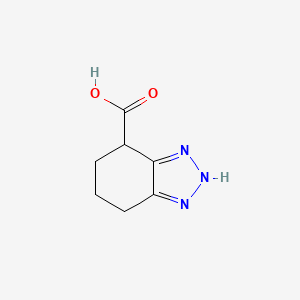
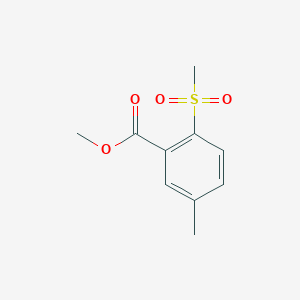
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
